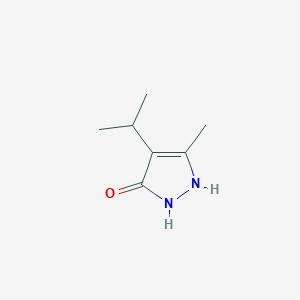
3-methyl-4-(propan-2-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- is a heterocyclic organic compound with a pyrazolone core structure. This compound is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyrazolone ring imparts unique reactivity and stability to the molecule, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
In industrial settings, the production of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazolone ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and pyrazole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- involves its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and suppress the generation of reactive oxygen species . This activity is mediated through the donation of hydrogen atoms and the stabilization of radical intermediates, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-:
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: A simpler derivative with similar reactivity but different applications.
3-Hydroxy-1-methyl-1H-pyrazole: Another related compound with distinct chemical properties and uses.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- stands out due to its unique substitution pattern, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance under various conditions.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methyl-4-propan-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-4(2)6-5(3)8-9-7(6)10/h4H,1-3H3,(H2,8,9,10) |
InChI Key |
ATGBRCLYHXIDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















